molecular formula C22H23ClN2O4 B2386682 N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898457-55-1

N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

Cat. No.: B2386682
CAS No.: 898457-55-1
M. Wt: 414.89
InChI Key: ZBTFSDLJYQIOBJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is a useful research compound. Its molecular formula is C22H23ClN2O4 and its molecular weight is 414.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimalarial Activity

Werbel et al. (1986) reported on the synthesis of a series of compounds related to tebuquine and their antimalarial activity, demonstrating the potential of these compounds against resistant strains of Plasmodium berghei in mice. The study emphasizes the clinical trial potential of this class in humans due to their excellent activity and pharmacokinetic properties (Werbel et al., 1986).

In Vitro Anti-tuberculosis Activity

Bai et al. (2011) achieved a one-pot synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives, showing in vitro anti-tuberculosis activities. This research highlights the importance of structural modifications to enhance biological activity (Bai et al., 2011).

Therapeutic Effect Against Japanese Encephalitis

Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro and an increase in survival in vivo (Ghosh et al., 2008).

Analgesic and Anti-inflammatory Activities

Alagarsamy et al. (2015) explored the design and synthesis of quinazolinyl acetamides for their analgesic and anti-inflammatory activities, identifying compounds with potent activities and low ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-3-28-12-11-25-10-9-17-18(22(25)27)5-4-6-20(17)29-14-21(26)24-16-8-7-15(2)19(23)13-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTFSDLJYQIOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.